molecular formula C23H22N2O6 B11361493 Butyl 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Butyl 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11361493
M. Wt: 422.4 g/mol
InChI Key: TVXJXBSRNPNZBY-UHFFFAOYSA-N
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Description

BUTYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound that features a benzodioxin ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Oxazole Ring Formation: The next step involves the formation of the oxazole ring. This can be done by reacting the benzodioxin derivative with an appropriate nitrile oxide under basic conditions.

    Amidation and Esterification: The final steps involve the amidation of the oxazole ring with 4-aminobenzoic acid, followed by esterification with butanol to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions vary, but common reagents include halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of BUTYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BUTYL 4-[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to its specific combination of functional groups and rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C23H22N2O6

Molecular Weight

422.4 g/mol

IUPAC Name

butyl 4-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C23H22N2O6/c1-2-3-10-30-23(27)15-4-7-17(8-5-15)24-22(26)18-14-20(31-25-18)16-6-9-19-21(13-16)29-12-11-28-19/h4-9,13-14H,2-3,10-12H2,1H3,(H,24,26)

InChI Key

TVXJXBSRNPNZBY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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